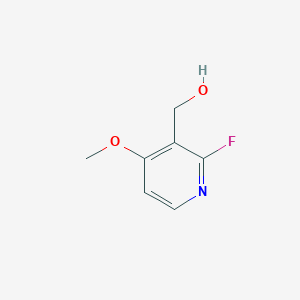
(2-Fluoro-4-methoxypyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxypyridin-3-yl)methanol typically involves the reaction of 2-fluoro-4-methoxypyridine with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the methanol group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-4-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-Fluoro-4-methoxypyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-4-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-methoxypyridin-3-yl)methanol
- (2-fluoro-3-methoxypyridin-4-yl)methanol
- (3-Methoxypyridin-2-yl)methanol
Uniqueness
(2-Fluoro-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Actividad Biológica
(2-Fluoro-4-methoxypyridin-3-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a fluorine atom and a methoxy group, which may enhance its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_8FNO_2, with a molar mass of approximately 159.14 g/mol. The structural representation includes:
- A pyridine ring
- A hydroxymethyl group (-CH2OH)
- A methoxy group (-OCH3)
- A fluorine atom at the 2-position
This unique combination of functional groups contributes to its potential pharmacological properties.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction can influence metabolic pathways and cellular functions.
- Receptor Binding : Its structural components may facilitate binding to various receptors, affecting signaling pathways involved in inflammation and other biological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Antimicrobial Properties : In a study assessing the antimicrobial efficacy of this compound, it was found to have significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL. These results suggest its potential as a lead compound for antibiotic development.
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of this compound using macrophage cell lines. Results indicated that it could reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against leukemia cells, indicating its potential as an anticancer agent.
Propiedades
Fórmula molecular |
C7H8FNO2 |
|---|---|
Peso molecular |
157.14 g/mol |
Nombre IUPAC |
(2-fluoro-4-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-3,10H,4H2,1H3 |
Clave InChI |
IZNABQBJQIPCMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















